molecular formula C12H7ClN2OS B2969885 3-chloro-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-72-8

3-chloro-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2969885
CAS No.: 865545-72-8
M. Wt: 262.71
InChI Key: PHHGPRXBBOEEMT-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyanothiophen-2-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a chloro group, a cyanothiophene moiety, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-cyanothiophene-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, ethanol).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

3-chloro-N-(3-cyanothiophen-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-cyanophenyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-chloro-N-(3-cyanothiophen-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

3-chloro-N-(3-cyanothiophen-2-yl)benzamide is unique due to the presence of both a cyanothiophene moiety and a benzamide structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-10-3-1-2-8(6-10)11(16)15-12-9(7-14)4-5-17-12/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHGPRXBBOEEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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